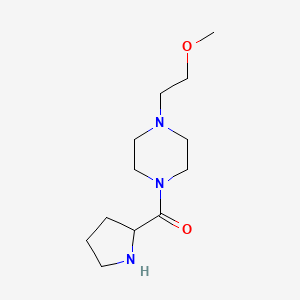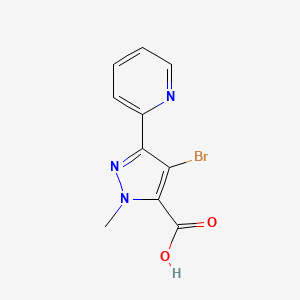
6-Cyclopentyl-2-methylpyrimidin-4-amine
Descripción general
Descripción
“6-Cyclopentyl-2-methylpyrimidin-4-amine” is a pyrimidine derivative. It is also known as CP-673451. The molecular formula is C10H15N3 and the molecular weight is 177.25 g/mol .
Molecular Structure Analysis
The InChI code for “6-Cyclopentyl-2-methylpyrimidin-4-amine” is 1S/C10H15N3/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research into heterocyclic compounds, including 6-Cyclopentyl-2-methylpyrimidin-4-amine, has revealed various chemical synthesis pathways and structural analyses. For instance, Hertog et al. (2010) explored ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, demonstrating the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, indicating a method that could be analogous for synthesizing similar compounds (Hertog, Plas, Pieterse, & Streef, 2010). Similarly, Erkin et al. (2007) detailed the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their biological activity, suggesting potential pathways for derivatives of 6-Cyclopentyl-2-methylpyrimidin-4-amine (Erkin & Krutikov, 2007).
Biological Activity and Applications
The research into the derivatives of 6-methylpyrimidin compounds has highlighted their pronounced antituberculous effect, hinting at the potential biological activity and applications of 6-Cyclopentyl-2-methylpyrimidin-4-amine in medical and pharmacological fields. This includes the work by Erkin et al. (2007) on antituberculous properties of pyrimidine derivatives (Erkin & Krutikov, 2007).
Analytical and Material Science Research
The compound's relevance extends to analytical and material science research, where its derivatives are used to explore new synthetic routes and molecular structures. For example, Zhao et al. (2012) described two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine, showcasing methods that could be applicable for synthesizing structurally related compounds like 6-Cyclopentyl-2-methylpyrimidin-4-amine (Zhao, Ma, & Chen, 2012).
Propiedades
IUPAC Name |
6-cyclopentyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDOMFHSSPJLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)
![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)







![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)